Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate
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Overview
Description
Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate is a complex organic compound that features a triazole ring substituted with pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate typically involves the condensation of 3,5-di(pyridin-4-yl)-1H-1,2,4-triazole with ethyl bromoacetate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under strong oxidative conditions.
Reduction: The pyridine rings can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Piperidine derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate depends on its application:
Comparison with Similar Compounds
Similar Compounds
3,5-di(pyridin-4-yl)-1H-1,2,4-triazole: Lacks the ethyl acetate group but shares the core triazole-pyridine structure.
Ethyl 2-(3,5-di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate: Similar structure but with pyridine groups at different positions.
Uniqueness
Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of both pyridine and triazole rings provides multiple coordination sites, making it a versatile ligand in coordination chemistry .
Properties
Molecular Formula |
C16H15N5O2 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
ethyl 2-(3,5-dipyridin-4-yl-1,2,4-triazol-1-yl)acetate |
InChI |
InChI=1S/C16H15N5O2/c1-2-23-14(22)11-21-16(13-5-9-18-10-6-13)19-15(20-21)12-3-7-17-8-4-12/h3-10H,2,11H2,1H3 |
InChI Key |
CIIPBOHKCNOMSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=NC(=N1)C2=CC=NC=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
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